molecular formula C24H19N3O B14473048 [2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-yl](phenyl)methanone CAS No. 65958-05-6

[2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-yl](phenyl)methanone

Cat. No.: B14473048
CAS No.: 65958-05-6
M. Wt: 365.4 g/mol
InChI Key: NGTZXWZSELWCGJ-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-ylmethanone is a complex organic compound that features an indole and naphthyridine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The naphthyridine structure adds further complexity and potential for biological activity.

Preparation Methods

The synthesis of 2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-ylmethanone typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The naphthyridine ring can be constructed using various methods, including cyclization reactions of appropriate precursors. Industrial production methods would likely involve optimizing these reactions for yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors, and modulating their activity . The naphthyridine moiety may enhance binding affinity or specificity to certain targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and naphthyridine-containing molecules. For example:

Properties

CAS No.

65958-05-6

Molecular Formula

C24H19N3O

Molecular Weight

365.4 g/mol

IUPAC Name

[2-(2-methyl-1H-indol-3-yl)-2H-1,8-naphthyridin-1-yl]-phenylmethanone

InChI

InChI=1S/C24H19N3O/c1-16-22(19-11-5-6-12-20(19)26-16)21-14-13-17-10-7-15-25-23(17)27(21)24(28)18-8-3-2-4-9-18/h2-15,21,26H,1H3

InChI Key

NGTZXWZSELWCGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3C=CC4=C(N3C(=O)C5=CC=CC=C5)N=CC=C4

Origin of Product

United States

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